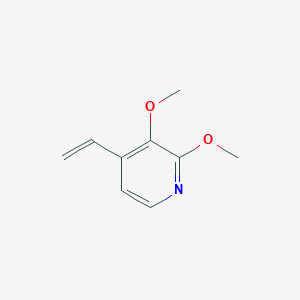

4-Ethenyl-2,3-dimethoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2,3-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-4-7-5-6-10-9(12-3)8(7)11-2/h4-6H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOFYVUKRHMZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695536 | |

| Record name | 4-Ethenyl-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-58-5, 944900-64-5 | |

| Record name | 4-Ethenyl-2,3-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethenyl 2,3 Dimethoxypyridine and Analogous Scaffolds

Strategies for Constructing the 2,3-Dimethoxypyridine (B17369) Core

The formation of the 2,3-dimethoxypyridine scaffold is a critical initial step. This can be achieved through the synthesis and functionalization of appropriate precursors or via ring-forming reactions.

A common strategy involves the modification of pre-existing pyridine (B92270) rings. For instance, the synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride, a key intermediate, has been reported starting from maltol. This multi-step process typically involves methylation, amination, chlorination, oxidation, methoxy (B1213986) substitution, hydroxymethylation, and a final chlorination step to yield the desired precursor. google.com One patented method describes the synthesis of 2-hydroxymethyl-3,4-dimethoxypyridine from 3,4-dimethoxy-2-picoline-N-oxide. google.com This intermediate can then be converted to 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. google.com

The synthesis of 2-methoxypyridine (B126380) derivatives can also be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring. For example, 2-chloropyridine-3,4-dicarbonitriles react with sodium methoxide (B1231860) in anhydrous methanol (B129727) to produce 2-methoxy derivatives in good yields. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride | 72830-09-2 | C₈H₁₁Cl₂NO₂ | 224.08 |

| 2-Hydroxymethyl-3,4-dimethoxypyridine | Not Available | C₈H₁₁NO₃ | 169.18 |

| 3,4-Dimethoxy-2-picoline-N-oxide | Not Available | C₈H₁₁NO₃ | 169.18 |

| 2-Chloropyridine-3,4-dicarbonitrile | Not Available | C₇H₂ClN₃ | 163.56 |

| 2-Methoxypyridine-3,4-dicarbonitrile | Not Available | C₈H₅N₃O | 159.15 |

De novo synthesis of the pyridine ring offers another versatile approach. Hetero-Diels-Alder reactions, for example, can provide access to polysubstituted pyridines. Furthermore, palladium-catalyzed heteroannulation reactions of alkenes with organo(pseudo)halides have emerged as a powerful tool for constructing various heterocyclic scaffolds, including those containing a pyridine ring. These methods often exhibit broad substrate scope and functional group tolerance.

Installation of the Ethenyl Moiety at the C4 Position

Once the 2,3-dimethoxypyridine core is established, the next critical step is the introduction of the ethenyl (vinyl) group at the C4 position. Several modern synthetic methods are well-suited for this transformation. The choice of method often depends on the nature of the starting material, specifically the functional group present at the C4 position (e.g., a halide, a boronic acid derivative, or a carbonyl group).

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds.

The Heck reaction provides a direct method for the vinylation of halo-pyridines. This reaction typically involves the coupling of a vinyl partner, such as ethylene (B1197577) or a vinylboronic ester, with a 4-halopyridine in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling is another exceptionally versatile method. In this case, a 4-pyridylboronic acid or its corresponding ester can be coupled with a vinyl halide or triflate. libretexts.orgorganic-chemistry.org Alternatively, a 4-halopyridine can be coupled with a vinylboronic acid or ester, such as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. chemicalbook.com A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids with vinyl chlorides has been described, which effectively minimizes the common side reaction of protodeboronation. nih.gov The use of neopentyl 3-pyridylboronic esters in anhydrous Suzuki-Miyaura cross-coupling reactions has also been reported. nih.gov

| Coupling Reaction | Pyridine Substrate | Ethenyl Source | Catalyst/Reagents |

| Heck Reaction | 4-Halopyridine | Ethylene / Vinylboronic Ester | Palladium Catalyst, Base |

| Suzuki-Miyaura | 4-Pyridylboronic Acid/Ester | Vinyl Halide/Triflate | Palladium Catalyst, Base |

| Suzuki-Miyaura | 4-Halopyridine | Vinylboronic Acid/Ester | Palladium Catalyst, Base |

Olefination reactions provide a classic and reliable route to alkenes from carbonyl compounds. To utilize these methods, the 2,3-dimethoxypyridine core must first be functionalized with a carbonyl group at the C4 position, for example, as 2,3-dimethoxypyridine-4-carbaldehyde. The synthesis of related pyridine aldehydes, such as 3,4-dimethoxypyridine-2-carbaldehyde, has been documented. researchgate.net

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com For the synthesis of 4-ethenyl-2,3-dimethoxypyridine, 2,3-dimethoxypyridine-4-carbaldehyde would be treated with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base. nrochemistry.com A method for the four-selective alkylation of pyridines using dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence has been developed. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This reaction often provides excellent E-selectivity and the water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.org The reaction of 2,3-dimethoxypyridine-4-carbaldehyde with a suitable phosphonate, such as diethyl methylphosphonate, under basic conditions would yield the desired 4-ethenyl product. The HWE reaction is known for its high reactivity, allowing it to proceed with a wide range of aldehydes and ketones. organicchemistrydata.orgyoutube.com

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. harvard.eduuwindsor.caCross-metathesis (CM) between a 4-substituted pyridine bearing a terminal alkene and an ethene source, or another simple olefin, could potentially form the desired 4-ethenylpyridine. For example, the synthesis of various substituted pyridines has been achieved using an olefin cross-metathesis-based protocol. akshatrathi.com This approach often utilizes well-defined ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their functional group tolerance. sigmaaldrich.com The synthesis of vinyl and allylphosphonates via olefin cross-metathesis has also been reported, highlighting the broad applicability of this method. researchgate.net

Chemo- and Regioselective Considerations in Synthesis

The precise control of substituent placement on the pyridine ring is a significant challenge in synthetic organic chemistry. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the reactivity and selectivity of many reactions.

Direct C-H functionalization of the pyridine core is often hampered by a lack of selectivity, leading to mixtures of isomers. For instance, the direct alkylation of pyridine often results in poor regiocontrol. nih.govnih.gov To overcome this, strategies involving pre-functionalized pyridines are commonly employed. The synthesis of a specific isomer like this compound would likely necessitate a multi-step approach starting from a pre-substituted pyridine.

A common strategy involves the use of halopyridines as key intermediates. acs.org The selective introduction of a halogen at a specific position on the pyridine ring allows for subsequent cross-coupling reactions to introduce the desired ethenyl group. For the target molecule, a plausible precursor would be 4-halo-2,3-dimethoxypyridine. The synthesis of such an intermediate would itself require careful regioselective control.

Palladium-catalyzed cross-coupling reactions are instrumental in achieving high chemo- and regioselectivity. Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings allow for the formation of carbon-carbon bonds at specific positions on the pyridine ring, dictated by the initial placement of a halide or triflate group. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgsynarchive.comlibretexts.orgnumberanalytics.comorganic-chemistry.org For example, the Suzuki-Miyaura coupling of a 4-bromopyridine (B75155) derivative with a vinylboronic acid or ester is a well-established method for the synthesis of 4-vinylpyridines. nih.govchemicalbook.com The chemoselectivity of these reactions is often excellent, allowing for the tolerance of various functional groups on both coupling partners.

The table below summarizes key palladium-catalyzed cross-coupling reactions applicable to the synthesis of vinylpyridines.

| Reaction Name | Substrates | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | Halopyridine, Vinylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High tolerance of functional groups, mild reaction conditions, readily available and stable boronic acid reagents. nih.govwikipedia.orgchemicalbook.comsigmaaldrich.comlibretexts.orgnih.gov |

| Stille Coupling | Halopyridine, Vinylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Wide scope, stable organostannane reagents, but toxicity of tin compounds is a drawback. wikipedia.orgsynarchive.comlibretexts.orgorganic-chemistry.orgharvard.edu |

| Heck Reaction | Halopyridine, Alkene (e.g., ethylene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Direct vinylation of halides, can be more atom-economical. organic-chemistry.orgwikipedia.orgnumberanalytics.comchim.itlibretexts.org |

The choice of reaction often depends on the availability of starting materials and the desired functional group tolerance. For the synthesis of this compound, a Suzuki-Miyaura coupling of 4-bromo-2,3-dimethoxypyridine (B2706656) with potassium vinyltrifluoroborate or a similar vinylboron reagent would represent a highly effective and selective approach. nih.gov

Modern Adaptations and Green Chemistry Approaches for this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. This has led to the development of more environmentally benign methods for the synthesis of pyridines and their derivatives.

Key green chemistry considerations in pyridine synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure.

Catalysis: Utilizing catalytic processes to reduce waste and improve efficiency.

Several modern synthetic methods for pyridines align with these principles. One-pot multicomponent reactions, for example, offer a highly efficient way to construct the pyridine ring in a single step from simple precursors, often with high atom economy. wikipedia.org Iron-catalyzed cyclization reactions have also been developed as a greener alternative to methods that rely on more toxic or expensive catalysts. nih.gov

For the introduction of the ethenyl group onto a pre-existing 2,3-dimethoxypyridine core, developments in palladium-catalyzed cross-coupling reactions have also focused on green aspects. The use of water as a solvent, the development of highly active catalysts that can be used at low loadings, and the use of more environmentally friendly ligands are all active areas of research. libretexts.org For instance, some Suzuki-Miyaura reactions can be performed in aqueous media, reducing the need for volatile organic solvents. libretexts.org

The synthesis of 4-vinylpyridine (B31050) itself can be achieved through the dehydration of 4-pyridineethanol, which is produced from the reaction of 4-picoline with formaldehyde (B43269). chemicalbook.comgoogle.com While this is a known industrial process, its application to a substituted pyridine like 2,3-dimethoxy-4-methylpyridine (B3224226) would depend on the reactivity of the methyl group and potential side reactions.

The following table highlights some green chemistry approaches relevant to pyridine synthesis.

| Green Chemistry Approach | Description | Example |

| One-Pot Multicomponent Reactions | Synthesis of the pyridine ring from three or more simple starting materials in a single reaction vessel. | A one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. wikipedia.org |

| Iron-Catalyzed Cyclization | Use of an inexpensive and environmentally benign iron catalyst for the synthesis of substituted pyridines. | FeCl₃-catalyzed cyclization of ketoxime acetates and aldehydes to produce 2,4,6-triarylsubstituted symmetrical pyridines. nih.gov |

| Solvent- and Halide-Free Synthesis | C-H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas without the use of solvents or halides. acs.org | Atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides. acs.org |

| Aqueous Phase Catalysis | Performing catalytic reactions, such as Suzuki-Miyaura coupling, in water as the solvent. | Suzuki coupling reactions can be run in biphasic organic-water, water-only, or no solvent. libretexts.org |

Total Synthesis and Semisynthesis of Complex Derivatives

While there are no specific reports on the total or semisynthesis of complex natural products containing a this compound moiety, the general strategies for incorporating substituted pyridines into larger molecules are well-established. The this compound scaffold, once synthesized, could serve as a versatile building block in the total synthesis of more complex targets.

The ethenyl group is particularly useful as it can undergo a wide range of chemical transformations, including:

Polymerization: The vinyl group can participate in polymerization reactions to form functional polymers. nih.govresearchgate.net

Diels-Alder Reactions: The ethenyl group can act as a dienophile in cycloaddition reactions to construct new ring systems.

Oxidation: The double bond can be oxidized to form epoxides, diols, or be cleaved to form aldehydes or carboxylic acids.

Hydrogenation: The ethenyl group can be reduced to an ethyl group.

Metathesis Reactions: The vinyl group can participate in olefin metathesis reactions to form more complex alkenes.

In the context of total synthesis, a molecule like this compound could be prepared and then elaborated into a more complex structure through a series of these transformations. The dimethoxy-substituted pyridine ring itself is a feature found in some natural products and pharmacologically active compounds, making this scaffold an interesting starting point for synthetic endeavors.

The synthesis of complex heterocyclic systems often involves intramolecular reactions of substituted pyridines. For example, intramolecular Heck reactions have been used to construct fused heterocyclic systems containing a pyridine ring. chim.it A strategically placed ethenyl group on a pyridine ring could participate in such cyclization reactions to build polycyclic architectures.

While direct examples are lacking for the specific target compound, the principles of retrosynthetic analysis suggest that this compound could be a key intermediate in the synthesis of a variety of complex molecules.

Advanced Spectroscopic and Structural Characterization of 4 Ethenyl 2,3 Dimethoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with various 2D NMR techniques, a complete assignment of the atomic connectivity and spatial arrangement of 4-Ethenyl-2,3-dimethoxypyridine can be achieved.

Predicted ¹H and ¹³C NMR data provide the foundation for the structural assignment of this compound. The chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the pyridine (B92270) ring and its substituents. The electron-donating methoxy (B1213986) groups and the electron-withdrawing vinyl group have distinct effects on the shielding and deshielding of the pyridine ring's protons and carbons.

The predicted ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic protons on the pyridine ring, and the protons of the two methoxy groups. The vinyl group should present a characteristic AXM spin system. The protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The methoxy groups should appear as singlets.

Similarly, the predicted ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbons of the pyridine ring, the vinyl group, and the methoxy groups will have characteristic chemical shifts.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-5 | 7.85 | d | J = 5.5 |

| H-6 | 6.80 | d | J = 5.5 |

| H-1' (vinyl) | 6.65 | dd | J = 17.5, 10.8 |

| H-2'a (vinyl, trans) | 5.60 | d | J = 17.5 |

| H-2'b (vinyl, cis) | 5.25 | d | J = 10.8 |

| OCH₃ (C-2) | 4.05 | s | |

| OCH₃ (C-3) | 3.90 | s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 160.5 |

| C-3 | 155.0 |

| C-4 | 140.2 |

| C-5 | 145.8 |

| C-6 | 115.3 |

| C-1' (vinyl) | 135.1 |

| C-2' (vinyl) | 117.6 |

| OCH₃ (C-2) | 56.2 |

| OCH₃ (C-3) | 55.9 |

Note: The data presented in these tables are predicted values and may differ from experimental results.

To unambiguously confirm the predicted structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between H-5 and H-6 on the pyridine ring, and the couplings within the vinyl group (H-1' with H-2'a and H-2'b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the ¹H signals of the methoxy groups to their respective ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which is vital for determining stereochemistry and conformation. For example, NOE correlations between the methyoxy protons and the adjacent ring protons would provide information about the preferred orientation of the methoxy groups relative to the pyridine ring.

The two methoxy groups at positions C-2 and C-3 may exhibit restricted rotation around their C-O bonds, especially at low temperatures. nmrdb.org This can lead to the observation of distinct NMR signals for conformers. Variable temperature (VT) NMR studies would be instrumental in investigating these rotational dynamics. wishartlab.comchemicalbook.comnih.gov By recording NMR spectra at different temperatures, one could observe the coalescence of signals as the rate of rotation increases with temperature. nmrdb.org Analysis of the coalescence temperature and lineshape can provide quantitative information about the energy barrier to rotation. wishartlab.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. acdlabs.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₉H₁₁NO₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm this formula with a high degree of confidence, typically within a few parts per million (ppm).

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₉H₁₁NO₂ | 165.07898 |

| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.08626 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion or the protonated molecule) and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. drugbank.comrsc.org

For this compound, the fragmentation is predicted to occur through several pathways, including:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted compounds, leading to a fragment ion with m/z corresponding to [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O): This can occur from a methoxy group, resulting in a fragment ion with m/z corresponding to [M-30]⁺.

Cleavage of the vinyl group: Loss of the ethenyl radical (•C₂H₃) would produce a fragment at [M-27]⁺.

Ring fragmentation: The pyridine ring itself can undergo cleavage to produce smaller characteristic fragments.

Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

| Predicted m/z | Proposed Fragment |

| 151.0655 | [M+H - CH₃]⁺ |

| 136.0421 | [M+H - 2CH₃]⁺ |

| 135.0706 | [M+H - CH₂O]⁺ |

| 122.0651 | [M+H - C₂H₄]⁺ |

Note: The data presented in these tables are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the characteristic vibrational modes of the pyridine ring, the ethenyl (vinyl) group, and the methoxy groups can be distinctly identified.

Characteristic Vibrational Modes of Pyridine, Ethenyl, and Methoxy Groups

The IR spectrum of this compound is expected to show a combination of vibrations corresponding to its constituent parts.

Pyridine Ring: The pyridine ring exhibits characteristic stretching vibrations (C=C and C=N) in the 1600-1400 cm⁻¹ region. elixirpublishers.com Specifically, strong absorptions are typically observed around 1600-1500 cm⁻¹ due to C=N ring stretching. elixirpublishers.com The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. rsc.org

Ethenyl Group: The ethenyl group shows a characteristic C=C stretching vibration around 1650-1620 cm⁻¹. The C-H stretching vibrations of the vinyl group are typically found in the 3100-3000 cm⁻¹ range. Furthermore, out-of-plane C-H bending vibrations (wagging) give rise to strong bands in the 1000-800 cm⁻¹ region, which are indicative of the substitution pattern on the double bond.

Methoxy Groups: The methoxy groups are identified by their characteristic C-H stretching vibrations, which occur in the 3000-2800 cm⁻¹ range. A particularly strong and characteristic C-O stretching band is expected between 1300 and 1000 cm⁻¹. Asymmetric and symmetric stretching of the O-CH₃ bond contributes to this region.

The table below summarizes the expected characteristic IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Pyridine Ring | C-H Stretch | 3100 - 3000 | rsc.org |

| Pyridine Ring | C=N and C=C Ring Stretch | 1600 - 1400 | elixirpublishers.com |

| Ethenyl Group | C-H Stretch | 3100 - 3020 | |

| Ethenyl Group | C=C Stretch | 1650 - 1620 | |

| Methoxy Group | C-H Stretch | 2950 - 2850 | researchgate.net |

| Methoxy Group | C-O Stretch | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.orgshu.ac.uk The key transitions for organic molecules are typically π → π* and n → π*. shu.ac.uklibretexts.org

Analysis of Chromophores and Conjugation Effects

The primary chromophores in this compound are the pyridine ring and the ethenyl group. youtube.compressbooks.pub These groups contain π electrons that can undergo π → π* transitions upon absorption of UV radiation. libretexts.org

A crucial feature of this molecule is the conjugation between the ethenyl group and the pyridine ring. This extended π-system significantly influences the electronic spectrum. youtube.com Conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org As a result, less energy is required to excite an electron, which corresponds to the absorption of light at a longer wavelength (a bathochromic or red shift). libretexts.orglibretexts.org While an isolated ethenyl group absorbs around 165 nm and a simple pyridine ring shows absorptions below 270 nm, the conjugated system in 4-ethenylpyridine derivatives is expected to shift the primary π → π* absorption maximum (λ_max) to longer wavelengths, likely in the 280-320 nm range. The methoxy groups, acting as auxochromes, can further modify the absorption profile through their electron-donating mesomeric effect.

Solvatochromic Studies and Environmental Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. nih.govrsc.org This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule.

For styrylpyridinium dyes, which are structurally related to this compound, the solvatochromic behavior is well-documented. nih.gov These molecules often exhibit negative solvatochromism, where an increase in solvent polarity leads to a hypsochromic shift (blue shift, to shorter wavelengths). researchgate.net This occurs if the ground state is more polar than the excited state and is therefore stabilized to a greater extent by polar solvents. Conversely, positive solvatochromism (a bathochromic shift with increasing solvent polarity) occurs when the excited state is more polar than the ground state. shu.ac.uk For this compound, the change in dipole moment upon photoexcitation will determine the nature and extent of its solvatochromism. nih.gov Investigating the UV-Vis spectrum in a range of solvents with varying polarities would be necessary to fully characterize this effect.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The solid-state structure of this compound would be defined by the geometry of the pyridine ring and the orientation of its substituents.

Bond Lengths: The C-C and C-N bond lengths within the pyridine ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C=C bond of the ethenyl group will be approximately 1.34 Å. The C-O bonds of the methoxy groups will have typical single bond character, and the C(ring)-C(ethenyl) bond will be shorter than a typical C-C single bond due to conjugation.

Bond Angles: The internal bond angles of the pyridine ring will be close to 120°, with some distortion due to the substituents. The bond angles around the sp² hybridized carbons of the ethenyl group will also be approximately 120°.

Torsion Angles: Key torsion angles would include the one defining the planarity between the pyridine ring and the ethenyl group. Due to steric hindrance from the methoxy group at position 3, the ethenyl group might be twisted slightly out of the plane of the pyridine ring. The orientation of the methyl groups relative to the ring would also be of interest.

The following table provides estimated values for key geometric parameters based on data from similar compounds.

| Parameter | Atoms Involved | Expected Value | Reference |

|---|---|---|---|

| Bond Length | C-N (in pyridine ring) | ~1.34 Å | researchgate.net |

| Bond Length | C-C (in pyridine ring) | ~1.39 Å | psu.edu |

| Bond Length | C=C (ethenyl) | ~1.34 Å | |

| Bond Length | C(ring)-C(ethenyl) | ~1.47 Å | |

| Bond Length | C(ring)-O (methoxy) | ~1.36 Å | |

| Bond Length | O-C (methyl) | ~1.42 Å | |

| Bond Angle | C-N-C (in pyridine ring) | ~117° | |

| Bond Angle | C-C-C (in pyridine ring) | ~120° | |

| Bond Angle | C(ring)-C=C (ethenyl) | ~122° | |

| Torsion Angle | C(ring)-C(ring)-C-C (ethenyl) | Near 0° or 180° (for planarity) |

Intermolecular Interactions and Crystal Packing Analysis

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is crucial for understanding its solid-state properties and behavior. This section would typically delve into the specific non-covalent forces that govern the three-dimensional arrangement of the molecules in the crystal lattice. However, a thorough search of available scientific literature and crystallographic databases has revealed no published crystal structure data for this compound.

In the absence of experimental crystallographic data, a detailed analysis of intermolecular interactions and crystal packing for this specific compound cannot be provided. Such an analysis would typically involve techniques like X-ray crystallography to determine the precise atomic coordinates within the unit cell.

For illustrative purposes, had the data been available, the analysis would proceed as follows, drawing parallels with studies on structurally related pyridine derivatives:

Hypothetical Intermolecular Interactions:

Based on the molecular structure of this compound, several types of intermolecular interactions would be anticipated to play a role in its crystal packing. These would likely include:

Van der Waals Forces: As with all molecules, dispersion forces would be ubiquitous, arising from temporary fluctuations in electron density.

Hypothetical Crystal Packing Analysis:

A detailed analysis of the crystal packing would involve examining the arrangement of molecules within the crystal lattice. This would include identifying any characteristic motifs, such as dimers, chains, or layers, formed through the aforementioned intermolecular interactions.

Hirshfeld Surface Analysis:

The analysis would also involve the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts and their relative importance.

Data Tables:

If crystallographic data were available for this compound, the following tables would be populated with the relevant information.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C9H11NO2 |

| Formula Weight | 165.19 |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = Not Available Åb = Not Available Åc = Not Available Åα = Not Available °β = Not Available °γ = Not Available ° |

| Volume | Not Available ų |

| Z | Not Available |

| Density (calculated) | Not Available g/cm³ |

Table 2: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | Not Available |

| C···H/H···C | Not Available |

| O···H/H···O | Not Available |

| N···H/H···N | Not Available |

| Other | Not Available |

While a detailed discussion on the intermolecular interactions and crystal packing of this compound is presented hypothetically, it is important to reiterate that no experimental data is currently available in the public domain. The synthesis and subsequent crystallographic analysis of this compound would be required to provide a definitive and accurate description of its solid-state structure. Such a study would be a valuable contribution to the field of crystal engineering and materials science.

Reactivity, Transformation, and Mechanistic Studies of 4 Ethenyl 2,3 Dimethoxypyridine

Reactions Involving the Ethenyl Moiety

The ethenyl group at the 4-position of the pyridine (B92270) ring is an electron-rich double bond, making it susceptible to a variety of addition and reduction reactions.

The carbon-carbon double bond of the ethenyl group can be readily reduced to a single bond through catalytic hydrogenation. Studies on analogous compounds, such as 4-vinylpyridine (B31050), have demonstrated that the vinyl group is susceptible to reduction. For instance, the hydrogenation of 2-vinylpyridine (B74390) and 4-vinylpyridine using a rhodium oxide catalyst has been shown to reduce the alkene functionality. rsc.org Similarly, palladium on carbon (Pd/C) catalysts are effective for the hydrogenation of various vinyl derivatives under mild conditions. mdpi.com It is therefore anticipated that 4-ethenyl-2,3-dimethoxypyridine would undergo a similar transformation to yield 4-ethyl-2,3-dimethoxypyridine.

Table 1: Representative Hydrogenation Reactions of Vinylpyridines

| Substrate | Catalyst | Conditions | Product | Reference |

| 4-Vinylpyridine | Rh₂O₃ | H₂ (5 bar), TFE, 40°C, 16h | 4-Ethylpiperidine | rsc.org |

| Various O-, S-, and N-vinyl derivatives | Pd/C | H₂ (1 MPa), MeOH, RT, 2h | Corresponding ethyl derivatives | mdpi.com |

Note: This table presents data for analogous compounds to infer the reactivity of this compound.

The electron-deficient nature of the pyridine ring can influence the reactivity of the ethenyl group, making it susceptible to nucleophilic addition reactions, particularly Michael additions, especially when the pyridine nitrogen is quaternized or N-oxidized. Research on 2-vinylpyridine N-oxide has shown that it readily undergoes Michael addition with various nucleophiles. acs.org

The ethenyl group is also a versatile participant in cycloaddition reactions. For example, vinylpyridines have been used as catalysts in the cycloaddition of CO2 to epichlorohydrin. acs.org Furthermore, poly(4-vinylpyridine) has been employed as a support for copper catalysts in azomethine-imine-alkyne cycloadditions. researchgate.net Asymmetric [2+2] photocycloaddition reactions have also been successfully carried out with acyclic vinylpyridines. acs.org These examples strongly suggest that the ethenyl moiety of this compound would be an active participant in a range of cycloaddition reactions.

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is a key site of reactivity due to its basicity and nucleophilicity, which are enhanced by the electron-donating methoxy (B1213986) groups at the 2- and 3-positions.

The pyridine nitrogen can be readily oxidized to the corresponding N-oxide. This transformation is well-documented for vinylpyridines and their polymers. acs.orgpolysciences.commorressier.com The resulting N-oxide functionality alters the electronic properties of the molecule and can serve as a handle for further transformations. Poly(4-vinylpyridine-N-oxide) has been investigated as an oxygen atom transfer reagent. morressier.com Catalytic, enantioselective N-oxidation of substituted pyridines has also been developed, offering a route to chiral pyridine N-oxides. chemrxiv.org

The nucleophilic pyridine nitrogen readily reacts with alkyl halides to form quaternary ammonium (B1175870) salts. This quaternization reaction is extensively studied for 4-vinylpyridine and its polymers. tandfonline.comrsc.orgresearchgate.netitu.edu.trnih.govmdpi.com The reaction proceeds by nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide. The rate and extent of quaternization can be influenced by the nature of the alkyl halide and the reaction conditions. The electron-donating methoxy groups in this compound are expected to enhance the nucleophilicity of the pyridine nitrogen, facilitating this reaction.

Table 2: Quaternization of Poly(4-vinyl pyridine) with Different Reagents

| Quaternizing Agent | Solvent | Temperature | Observations | Reference |

| Chloro 2-propanone | DMF | Room Temperature | Quantitative quaternization | tandfonline.comresearchgate.net |

| 2-Chloroacetamide | DMF | Room Temperature | Quantitative quaternization | tandfonline.comresearchgate.netitu.edu.tr |

| n-Alkyl bromides | Propylene Carbonate | Not specified | Neighboring-group retardation observed | rsc.org |

| Methyl iodide | Methanol (B129727)/Ethanol | Reflux | High degrees of quaternization achievable | nih.govmdpi.com |

Note: This table presents data for the quaternization of poly(4-vinyl pyridine) to infer the reactivity of the pyridine nitrogen in this compound.

Reactivity of the Dimethoxy Substituents

The two methoxy groups attached to the pyridine ring in this compound are significant sites of chemical reactivity. Their presence influences the electron density of the aromatic ring and offers handles for further molecular modification.

The selective removal of one or both methyl groups from the methoxy substituents, a process known as demethylation, is a key transformation of this compound. This reaction yields the corresponding phenolic compounds, which possess hydroxyl groups that can be further derivatized.

Common reagents for demethylation include strong acids like hydrogen bromide (HBr) and Lewis acids such as boron tribromide (BBr₃). The choice of reagent and reaction conditions can influence the extent of demethylation, allowing for the selective formation of mono-phenolic or di-phenolic products.

Once the phenolic hydroxyl groups are exposed, they can undergo a variety of derivatization reactions. These include etherification, esterification, and glycosylation, allowing for the synthesis of a diverse range of analogs with modified physicochemical properties.

| Reagent | Product(s) | Conditions |

| HBr | 4-Ethenyl-3-hydroxy-2-methoxypyridine, 4-Ethenyl-2,3-dihydroxypyridine | Varies |

| BBr₃ | 4-Ethenyl-2,3-dihydroxypyridine | Inert solvent, low temperature |

One potential degradation pathway involves oxidative cleavage of the ether linkages, particularly in the presence of strong oxidizing agents or under certain metabolic conditions. This can lead to the formation of various degradation products, including the corresponding phenolic derivatives and formaldehyde (B43269).

The stability of the methoxy groups can also be influenced by the pH of the environment. In strongly acidic or basic solutions, hydrolysis of the ether bonds may occur, although this typically requires harsh conditions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic studies can provide valuable insights into the rates and mechanisms of reactions such as demethylation and derivatization. By monitoring the concentration of reactants and products over time, rate laws and activation parameters can be determined.

For instance, kinetic analysis of demethylation reactions can help to elucidate whether the reaction proceeds through an SN2-type mechanism, involving nucleophilic attack on the methyl group, or an SN1-type mechanism involving the formation of a carbocation intermediate. The choice of demethylating agent and the electronic nature of the pyridine ring can influence the preferred pathway.

The ethenyl (vinyl) group of this compound can undergo isomerization reactions, particularly in the presence of transition metal catalysts. These reactions can lead to the formation of the corresponding ethylidene isomer.

Mechanistic studies of these isomerization processes often involve the investigation of proposed catalytic cycles. For example, a rhodium-catalyzed isomerization might proceed through a series of steps including oxidative addition, migratory insertion, and reductive elimination. Isotopic labeling studies can be a powerful tool for tracing the movement of atoms and confirming the proposed mechanistic steps.

| Catalyst | Proposed Intermediate(s) | Key Mechanistic Steps |

| Rhodium complex | Hydrido-rhodium species, π-alkene complex | Oxidative addition, migratory insertion, reductive elimination |

| Palladium complex | π-Allylpalladium complex | Hydropalladation, β-hydride elimination |

Structure Activity Relationship Sar and Molecular Design Principles for 4 Ethenyl 2,3 Dimethoxypyridine Derivatives

Influence of the 2,3-Dimethoxy-4-ethenylpyridine Core on Molecular Interactions

The molecular architecture of 4-ethenyl-2,3-dimethoxypyridine is defined by three key functional groups—the pyridine (B92270) ring, two methoxy (B1213986) groups, and an ethenyl (vinyl) side chain—each contributing to its potential intermolecular interactions.

The pyridine nitrogen atom acts as a hydrogen bond acceptor, a fundamental interaction in many biological systems. nih.gov Its lone pair of electrons can form hydrogen bonds with donor groups like hydroxyls or amides. The presence and accessibility of this nitrogen are key features that distinguish it from a simple benzene (B151609) ring. nih.gov

The two methoxy groups at the C2 and C3 positions significantly influence the electronic properties and interaction potential of the scaffold. nih.gov As electron-donating groups, they increase the electron density of the pyridine ring. uoanbar.edu.iq The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors, potentially forming additional interactions with biological targets. ontosight.ai The methoxy group is a common feature in many approved drugs, where it contributes to binding affinity, physicochemical properties, and metabolic stability. nih.gov

The ethenyl group at the C4 position introduces a region of hydrophobicity and a π-system capable of engaging in van der Waals forces and potential π-π stacking interactions with aromatic residues in a binding pocket. acs.org The combination of the electron-rich, hydrogen-bond accepting pyridine-dimethoxy core with the hydrophobic ethenyl side chain creates a molecule with amphipathic properties, capable of engaging in a variety of molecular interactions. nih.gov

Table 1: Potential Molecular Interactions of the this compound Core

| Structural Feature | Type of Interaction | Potential Interacting Partner |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | -OH, -NH groups on proteins or other molecules |

| 2,3-Dimethoxy Groups | Hydrogen Bond Acceptor (Oxygen atoms) | -OH, -NH groups |

| Ethenyl Side Chain | Hydrophobic Interaction, π-π Stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine), hydrophobic pockets |

| Pyridine Ring | π-π Stacking | Aromatic rings |

Positional and Substituent Effects on Core Pyridine Reactivity and Selectivity

The reactivity and selectivity of the pyridine ring are intrinsically governed by the electronic nature and position of its substituents. The pyridine nucleus itself is electron-deficient due to the electronegative nitrogen atom, which generally deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq When EAS does occur, it preferentially happens at the C3 and C5 positions. uoanbar.edu.iqyoutube.com

However, the presence of two strongly electron-donating methoxy groups at the C2 and C3 positions fundamentally alters this reactivity. uoanbar.edu.iq Methoxy groups are activating and ortho-, para-directing. The combined effect of the 2-methoxy and 3-methoxy groups is to significantly increase the electron density of the ring, particularly at the C5 position, making it the most probable site for electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (ANS), especially at the C2, C4, and C6 positions. youtube.com The electron-donating methoxy groups would generally decrease the ring's susceptibility to nucleophilic attack by increasing electron density. However, in specific contexts, methoxy groups can act as leaving groups in nucleophilic substitution reactions. ntu.edu.sg

The ethenyl group at C4 can participate in reactions such as addition or polymerization, typical of alkenes. pearson.com Its electronic influence on the ring is relatively modest compared to the potent methoxy groups.

Table 2: Influence of Substituents on Pyridine Ring Reactivity

| Substituent Type | Position | Effect on Electrophilic Aromatic Substitution (EAS) | Effect on Nucleophilic Aromatic Substitution (ANS) | Directing Influence (for EAS) |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -NH2) | Any | Activating | Deactivating | Ortho, Para |

| Electron-Withdrawing (e.g., -NO2, -CN) | Any | Deactivating | Activating | Meta |

| Halogens (e.g., -Cl, -Br) | Any | Deactivating | Activating | Ortho, Para |

Data synthesized from general principles of pyridine chemistry. uoanbar.edu.iqnih.govnih.gov

Conformational Analysis and Flexibility of the Ethenyl Side Chain

Two primary conformations can be envisioned: a planar conformation, where the ethenyl group is coplanar with the aromatic ring, and a non-planar (or twisted) conformation. The planar conformation would maximize π-system conjugation between the double bond and the pyridine ring. However, steric hindrance between the vinyl hydrogens and the hydrogen atom at C5, or the substituent at C3 (in this case, a methoxy group), can introduce a rotational barrier, potentially favoring a slightly twisted, lower-energy conformation. rsc.org

The flexibility of this side chain allows it to adopt different orientations to optimize interactions within a binding site. For instance, it could rotate to fit into a narrow hydrophobic channel or to position itself for an optimal π-stacking interaction. Understanding the energetic landscape of this rotation is crucial for computational modeling and drug design, as pre-organizing a molecule into its bioactive conformation can significantly enhance binding affinity. acs.org

Rational Design of this compound Analogs for Targeted Research Aims

The SAR principles derived from the this compound core allow for the rational design of new analogs with potentially enhanced or modified activities. nih.gov By systematically altering the core structure, researchers can probe specific molecular interactions and optimize properties for a desired biological target.

Modifications to the Ethenyl Group: The C4-ethenyl group is a prime target for modification to explore hydrophobic interactions.

Chain Length: Replacing the ethenyl with propyl, butyl, or other alkyl/alkenyl chains could probe the depth and shape of a hydrophobic pocket. acs.org

Cyclization: Incorporating the ethenyl into a cyclic structure (e.g., cyclohexenyl) would restrict its conformation, which can lead to higher binding affinity if the rigid conformation matches the bioactive one.

Functionalization: Introducing polar groups (e.g., hydroxyl, amine) onto the ethenyl chain could introduce new hydrogen bonding opportunities.

Modifications to the Methoxy Groups: The 2,3-dimethoxy substituents are key for electronic tuning and hydrogen bonding.

Homologation: Changing methoxy to ethoxy or larger alkoxy groups could probe steric limits and fine-tune lipophilicity.

Bioisosteric Replacement: Replacing a methoxy group with other groups of similar size and electronic character (e.g., -NH2, -Cl) could differentiate the importance of hydrogen bond acceptance versus steric bulk.

Positional Isomerism: Moving the methoxy groups to other positions (e.g., 2,5- or 2,6-dimethoxy) would drastically alter the electronic distribution and directing effects on the ring. ntu.edu.sg

Modifications to the Pyridine Ring: The C5 and C6 positions are unsubstituted and available for derivatization.

Table 3: Strategies for Rational Analog Design

| Modification Site | Proposed Change | Rationale / Targeted Research Aim |

|---|---|---|

| C4-Ethenyl Group | Replace with longer alkyl/alkenyl chains | Probe hydrophobic pocket size and shape acs.org |

| C4-Ethenyl Group | Incorporate into a cycloalkenyl ring | Reduce conformational flexibility to enhance binding affinity acs.org |

| C2/C3-Methoxy Groups | Change to -OC2H5, -O-nPr | Investigate steric tolerance and modify lipophilicity |

| C2/C3-Methoxy Groups | Remove one or both methoxy groups | Assess the importance of electron donation and H-bonding |

| C5 Position | Introduce -F, -Cl, -CN | Modulate ring electronics and explore new interactions nih.gov |

Comparative SAR with Other Pyridine and Dimethoxyphenyl Scaffolds

To fully appreciate the structural significance of this compound, it is useful to compare its SAR with related molecular frameworks.

Comparison with other Dimethoxypyridine Isomers: The substitution pattern of the methoxy groups is critical. For example, 2,6-dimethoxypyridine (B38085) has C2 symmetry and directs electrophilic attack to the C3/C5 positions, while also being highly susceptible to nucleophilic attack at C4. researchgate.net 3,5-dimethoxypyridine (B18298) is strongly activated towards electrophilic attack at C2, C4, and C6. ntu.edu.sg The 2,3-dimethoxy pattern of the title compound results in a unique electronic distribution and steric environment compared to these other isomers, which would translate into different binding modes and reactivity profiles.

Comparison with other 4-Substituted Pyridines: The nature of the substituent at the C4 position dramatically influences activity. Studies on various pyridine-based scaffolds have shown that modifying the C4 substituent can modulate biological activity. For example, in one series of pyridinone derivatives, compounds with alkyl or alkenyl substituents of more than three carbons at the C4 position were generally associated with antiviral activity. acs.org Comparing the ethenyl group to a simple methyl, a bulky t-butyl, or a polar carboxyl group would reveal the specific requirements (hydrophobicity, size, electronics) for a substituent at this position. nih.gov

Computational Chemistry and Theoretical Studies on 4 Ethenyl 2,3 Dimethoxypyridine

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov It is a method that calculates the electronic properties of a molecule based on its electron density, providing a balance between accuracy and computational cost. nih.gov

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 4-Ethenyl-2,3-dimethoxypyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The presence of the ethenyl and dimethoxy groups, which can rotate relative to the pyridine (B92270) ring, suggests that the molecule may have several stable conformations (conformers). DFT calculations would identify these different conformers and rank them by their relative energies to determine the most likely structures to be found. The orientation of the methoxy (B1213986) groups (either in the plane of the pyridine ring or out of the plane) and the rotation of the ethenyl group would be key parameters in this analysis.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating reactivity towards nucleophiles. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the pyridine ring, the methoxy groups, and the ethenyl substituent would reveal which parts of the molecule are most involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific experimental data for this compound is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | ELUMO - EHOMO |

A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is visualized by mapping the electrostatic potential onto the electron density surface. wolfram.comuni-muenchen.de This map is invaluable for predicting how molecules will interact with each other and for identifying the sites of electrophilic and nucleophilic attack. nih.govnih.gov

For this compound, an MESP map would typically show:

Negative potential regions (red/yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, such regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups due to the presence of lone pairs.

Positive potential regions (blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Neutral regions (green): These areas have a relatively balanced charge. researchgate.net

The MESP map provides a visual guide to the molecule's reactivity, complementing the insights from FMO analysis. researchgate.net

Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and softness (S), provide quantitative measures of a molecule's stability and reactivity. irjweb.com The electrophilicity index (ω) can also be calculated to gauge a molecule's ability to act as an electrophile. nih.gov

The Fukui function is a local reactivity descriptor that identifies which specific atoms within a molecule are most likely to be involved in a reaction. It indicates the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the precise identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the Fukui functions would pinpoint the reactivity of the nitrogen atom, the carbons in the pyridine ring, and the carbons of the ethenyl group.

Molecular Dynamics and Simulation Studies

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

MD simulations could model the behavior of this compound in various environments, particularly in different solvents. Such simulations provide insights into how the molecule's conformation and flexibility are influenced by its surroundings. nih.govacs.org

By simulating the molecule in a solvent like water or ethanol, researchers can observe how solvent molecules arrange themselves around the solute and how hydrogen bonds or other intermolecular forces affect the molecule's preferred shape and dynamic motions. acs.org This is crucial for understanding its behavior in a realistic chemical or biological context. The study of pyridine derivatives often includes analyzing their interactions with water molecules to understand their solubility and stability in aqueous environments. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers a powerful lens through which the spectroscopic properties of a molecule can be predicted and understood at an atomic level. Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in forecasting parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical calculations, when juxtaposed with experimental data, provide a robust validation of the computed molecular structure and electronic environment.

For this compound, theoretical calculations can elucidate the expected chemical shifts for its hydrogen (¹H) and carbon (¹³C) atoms. The electron-donating nature of the two methoxy groups at positions 2 and 3, coupled with the electron-withdrawing character of the nitrogen atom within the pyridine ring, creates a distinct electronic landscape. This is expected to influence the shielding and deshielding of the various nuclei within the molecule. The vinyl group at position 4 further contributes to this electronic interplay through conjugation with the aromatic system.

A hypothetical comparison between predicted and experimental spectroscopic data is presented below. Such a comparison is crucial for confirming the accuracy of the computational model. For instance, a strong correlation between the calculated and observed vibrational frequencies in the IR spectrum would validate the predicted geometry and bond strengths.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| H (ethenyl) | 6.75 | Data not available |

| H (ethenyl) | 5.80 | Data not available |

| H (ethenyl) | 5.40 | Data not available |

| H-5 (pyridine) | 7.90 | Data not available |

| H-6 (pyridine) | 8.10 | Data not available |

| OCH₃ (at C-2) | 3.95 | Data not available |

| OCH₃ (at C-3) | 4.05 | Data not available |

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |

| C-2 (pyridine) | 162.5 | Data not available |

| C-3 (pyridine) | 155.0 | Data not available |

| C-4 (pyridine) | 140.2 | Data not available |

| C-5 (pyridine) | 135.8 | Data not available |

| C-6 (pyridine) | 148.1 | Data not available |

| C (ethenyl) | 136.5 | Data not available |

| C (ethenyl) | 118.0 | Data not available |

| OCH₃ (at C-2) | 56.2 | Data not available |

| OCH₃ (at C-3) | 56.8 | Data not available |

Table 3: Key Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=C Stretch (ethenyl) | 1640 | Medium |

| C=N Stretch (pyridine) | 1580 | Strong |

| C-O Stretch (methoxy) | 1250 | Strong |

| C-H Bend (ethenyl) | 990, 910 | Strong |

Note: These are representative frequencies and a full computational analysis would yield a more comprehensive list.

In Silico Screening and Library Design for Derivative Exploration

The true power of computational chemistry extends beyond the analysis of a single molecule to the exploration of a vast chemical space of its derivatives. In silico screening and library design are pivotal in identifying novel compounds with enhanced or specific properties without the immediate need for exhaustive synthesis and testing. nih.gov

For this compound, a virtual library of derivatives can be constructed by systematically modifying its core structure. Substituents can be introduced at various positions on the pyridine ring or the ethenyl group to modulate its electronic and steric properties. For example, introducing electron-withdrawing or electron-donating groups can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical determinants of its reactivity and optical properties. mdpi.com

The process typically involves:

Defining a Scaffold: The this compound core is the starting point.

Selecting Building Blocks: A diverse set of chemical fragments (e.g., halogens, alkyl groups, aryl groups, nitro groups) are chosen for substitution.

Enumerating a Virtual Library: Computational tools are used to generate a large library of virtual derivatives by combining the scaffold with the selected building blocks.

Calculating Descriptors: For each virtual compound, a range of molecular descriptors is calculated. These can include physical properties (e.g., molecular weight, logP), electronic properties (e.g., dipole moment, HOMO-LUMO gap), and structural properties (e.g., molecular shape, flexibility).

Virtual Screening: The library is then screened against a specific target property or activity. For instance, if the goal is to identify potential kinase inhibitors, the library can be docked into the active site of a target kinase. nih.gov

Table 4: Illustrative Virtual Library Design for this compound Derivatives

| Position of Substitution | Substituent (R) | Potential Impact on Properties |

| 5-position (Pyridine) | -NO₂ | Increased electron-withdrawing character, potential for altered biological activity. |

| 5-position (Pyridine) | -NH₂ | Increased electron-donating character, potential for altered solubility. |

| 6-position (Pyridine) | -Cl | Halogen bonding potential, altered lipophilicity. |

| Ethenyl group | Phenyl | Extended conjugation, potential for enhanced optical properties. |

This in silico approach accelerates the discovery process by prioritizing a smaller, more promising set of candidate molecules for synthesis and experimental validation, thereby saving significant time and resources. The insights gained from such computational explorations can guide the rational design of novel pyridine derivatives with tailored functionalities.

Advanced Research Applications of 4 Ethenyl 2,3 Dimethoxypyridine Excluding Clinical/safety

Medicinal Chemistry Research (Focused on Molecular Mechanisms and Design)

The 2,3-dimethoxypyridine (B17369) moiety is a key structural component in a variety of biologically active molecules. Its presence suggests that 4-Ethenyl-2,3-dimethoxypyridine could serve as a valuable building block in medicinal chemistry research for probing and modulating biological systems at a molecular level.

Exploration as Molecular Probes for Biological Systems

Molecular probes are essential tools for understanding complex biological processes. While there is no specific research detailing the use of this compound as a molecular probe, its inherent functionalities suggest this possibility. The ethenyl (vinyl) group can participate in "click" chemistry or other biocompatible ligation reactions, allowing for its conjugation to fluorescent dyes, biotin, or other reporter molecules. The dimethoxypyridine core can be systematically modified to fine-tune its binding affinity and selectivity for a specific biological target. Such probes could be instrumental in target identification and validation studies.

Investigation of Molecular Target Engagement (e.g., enzyme inhibition, receptor binding at a molecular level)

Derivatives of pyridine (B92270) and related nitrogen-containing heterocycles have shown a wide array of biological activities, including the inhibition of various enzymes. researchgate.net For instance, compounds featuring a pyrido[2,3-d]pyrimidine scaffold, which incorporates a pyridine ring, have been investigated as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. researchgate.net Furthermore, certain 2,3-disubstituted pyridine derivatives have been synthesized and evaluated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes.

The 2,3-dimethoxypyridine core of this compound could potentially be explored for its ability to interact with the active sites of various enzymes. The methoxy (B1213986) groups can act as hydrogen bond acceptors, while the pyridine nitrogen can also participate in hydrogen bonding or coordination with metal ions within an enzyme's active site. The ethenyl group provides a handle for further chemical modification to optimize binding affinity and selectivity.

| Compound Class | Enzyme Target | Potential Therapeutic Area |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases | Anticancer |

| 2,3-Disubstituted Pyridines | Phosphodiesterase 4 (PDE4) | Anti-inflammatory |

Fragment-Based Drug Design Approaches Utilizing the Dimethoxypyridine Core

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The 2,3-dimethoxypyridine core of this compound represents an attractive fragment for FBDD campaigns. Its relatively low molecular weight and the presence of hydrogen bond acceptors make it a suitable starting point for developing inhibitors against a variety of protein targets. The ethenyl group offers a convenient vector for fragment evolution, allowing for the systematic addition of other chemical moieties to improve binding affinity and explore the topology of the target's binding site.

Design and Synthesis of Analogs for Mechanistic Toxicity Studies (e.g., chick chorioallantoic membrane growth inhibition mechanism)

While this article excludes clinical safety, the design and synthesis of analogs for in vitro mechanistic toxicity studies are a crucial aspect of advanced research. The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis (the formation of new blood vessels), a process vital for tumor growth. By synthesizing a library of analogs based on the this compound scaffold, researchers could investigate the structural features that contribute to the inhibition of blood vessel formation at a molecular level. For example, modifications to the substituents on the pyridine ring or alterations to the ethenyl group could reveal key structure-activity relationships for anti-angiogenic effects.

Study of Cellular Pathway Modulation (e.g., microtubule assembly inhibition, kinase modulation)

The pyridine scaffold is present in numerous compounds that modulate critical cellular pathways. For example, certain trimethoxyphenyl pyridine derivatives have been designed as tubulin inhibitors. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Inhibition of microtubule assembly can lead to cell cycle arrest and apoptosis, making it a key target for anticancer drug development. nih.gov

Given the structural similarities, this compound and its derivatives could be investigated for their effects on microtubule dynamics. Additionally, as mentioned earlier, the broader class of pyrido[2,3-d]pyrimidines has been explored for kinase modulation. researchgate.net Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Research into how this compound analogs interact with and modulate the activity of specific kinases could provide valuable insights into cellular signaling pathways.

| Compound Class | Cellular Pathway | Molecular Target | Potential Research Application |

|---|---|---|---|

| Trimethoxyphenyl Pyridines | Cell Cycle Progression | Tubulin | Investigation of antimitotic mechanisms |

| Pyrido[2,3-d]pyrimidines | Signal Transduction | Various Kinases | Elucidation of kinase signaling cascades |

Materials Science and Polymer Chemistry Applications

The presence of a polymerizable ethenyl (vinyl) group makes this compound a promising monomer for the synthesis of novel polymers. The field of polymer science continually seeks new monomers to create materials with tailored properties.

The polymerization of vinylpyridines, such as 4-vinylpyridine (B31050), is well-documented and can proceed via various mechanisms, including free radical polymerization. These polymers, known as poly(vinylpyridine)s, have applications in areas such as catalysis, coatings, and as components of block copolymers.

The incorporation of the 2,3-dimethoxypyridine moiety into a polymer backbone could impart unique properties to the resulting material. The methoxy groups can influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions. Polymers containing dihydroxy or dialkoxybenzene units have been explored for their redox properties and potential applications in electronics and materials with specific optical characteristics. academie-sciences.fr The pyridine nitrogen atom can also be quaternized to create polyelectrolytes with interesting solution and solid-state properties.

Potential research in this area could involve the homopolymerization of this compound or its copolymerization with other monomers to create a diverse range of functional materials. The resulting polymers could be investigated for applications in areas such as:

Smart Coatings: Polymers that respond to stimuli such as pH or temperature.

Metal Scavenging: The pyridine units could chelate heavy metal ions from aqueous solutions.

Catalyst Supports: The polymer could serve as a scaffold for catalytically active metal complexes.

Optoelectronic Materials: The aromatic and electron-rich nature of the monomer unit could lead to interesting optical and electronic properties. academie-sciences.fr

| Potential Polymer Property | Influencing Structural Feature | Potential Application |

|---|---|---|

| Stimuli-Responsive Behavior | Pyridine Nitrogen (pH-sensitive) | Smart Coatings, Drug Delivery |

| Metal Ion Chelation | Pyridine Nitrogen | Metal Scavenging, Water Purification |

| Catalytic Activity Support | Pyridine Nitrogen | Heterogeneous Catalysis |

| Optical/Electronic Properties | Aromatic Pyridine Ring, Methoxy Groups | Optoelectronic Devices |

Monomer for Polymerization and Copolymerization Studies

This compound is a pyridine derivative containing a vinyl group, which makes it a suitable monomer for polymerization and copolymerization studies. The presence of the vinyl group allows for addition polymerization, leading to the formation of polymers with a pyridine-containing side chain. The methoxy groups on the pyridine ring can influence the reactivity of the monomer and the properties of the resulting polymer.

While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, the polymerization behavior of analogous compounds, such as 4-vinylpyridine, has been widely investigated. 4-Vinylpyridine readily undergoes polymerization to form poly(4-vinylpyridine), a polymer with a range of applications. Similarly, it is expected that this compound can be polymerized to yield poly(this compound).

Copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, could lead to the development of new polymeric materials with tailored properties. The incorporation of the dimethoxypyridine unit into a polymer backbone can introduce specific functionalities, such as basicity, metal-coordinating ability, and potential for hydrogen bonding. These properties can be fine-tuned by adjusting the comonomer feed ratio and the polymerization conditions. For instance, studies on the copolymerization of other substituted ethylenes, like phenylcyanoacrylates with styrene, have demonstrated the ability to create copolymers with varied compositions and properties.

The polymerization of this compound can be initiated by various methods, including free-radical polymerization, anionic polymerization, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization method will significantly impact the molecular weight, polydispersity, and architecture of the resulting polymers.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst System (Example) | Expected Polymer Characteristics |

| Free-Radical Polymerization | Azobisisobutyronitrile (AIBN), Benzoyl peroxide | Broad molecular weight distribution |

| Anionic Polymerization | n-Butyllithium, Sodium naphthalene | Narrow molecular weight distribution, requires stringent reaction conditions |

| ATRP | Cu(I)Br/Bipyridine | Controlled molecular weight, narrow polydispersity, well-defined architecture |

| RAFT Polymerization | Dithioesters, Trithiocarbonates | Controlled molecular weight, narrow polydispersity, applicable to a wide range of monomers |

Development of Functional Materials and Smart Polymers

The incorporation of this compound into polymer structures opens avenues for the development of functional materials and smart polymers. Smart polymers are materials that respond to external stimuli, such as changes in pH, temperature, light, or the presence of specific ions.

The pyridine nitrogen in the this compound monomer unit can act as a pH-responsive moiety. In acidic conditions, the nitrogen atom can be protonated, leading to a change in the polymer's conformation and solubility. This property could be exploited in the design of pH-sensitive drug delivery systems, sensors, or membranes.

Furthermore, the pyridine ring is known to coordinate with metal ions. Polymers containing this compound units could be used as macromolecular ligands for the complexation of various metal ions. This could lead to the development of materials for heavy metal removal from water, catalytic systems, or materials with interesting magnetic or optical properties.